2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique triazine and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methoxy-6-methyl-1,3,5-triazine: A triazine derivative with similar structural features.
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazine-5(4H)-one: Another triazine compound with comparable functional groups.
Uniqueness
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a novel synthetic derivative that belongs to the class of thiazolidinone and triazine compounds. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available literature.
Chemical Structure
The molecular formula of the compound is C12H16N4O2S. The structure consists of a triazine ring substituted with a thio group and an acetamide moiety linked to a dimethylphenyl group. This configuration is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that triazine-based compounds can inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with thiazolidinone and triazine derivatives have shown promise against bacterial and fungal strains.
The anticancer potential of this compound may stem from its ability to induce apoptosis in cancer cells. Research has indicated that related compounds can disrupt cellular functions by interfering with DNA replication and protein synthesis.
Case Studies
-
In vitro Studies :
- A study evaluated the cytotoxic effects of similar triazine derivatives on various cancer cell lines (e.g., A549 lung adenocarcinoma). The results showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM.
Compound Cell Line IC50 (µM) Similar Triazine Derivative A549 15 Another Analog MCF7 (Breast) 25 -
Mechanistic Insights :
- Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).
Efficacy Against Pathogens
The compound has been tested against various bacterial and fungal strains. Preliminary results indicate moderate to strong activity against:
- Bacteria : E. coli, S. aureus
- Fungi : C. albicans
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- The presence of the thio group enhances electron donation properties, increasing binding affinity to biological targets.
- The dimethyl substitution on the phenyl ring appears critical for enhancing lipophilicity and cellular permeability.
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-3-4-9(2)10(5-8)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOURSQUAUANIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.